N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea is a synthetic organic compound classified as a benzimidazole derivative. Benzimidazoles are notable for their diverse biological activities and are widely utilized in medicinal chemistry. This compound is recognized for its potential applications in coordination chemistry and catalysis, as well as investigations into its antimicrobial and anticancer properties.
The synthesis of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea typically involves the reaction of 6-benzoyl-1H-benimidazole with urea. This reaction is often conducted in solvents such as dimethylformamide or dimethyl sulfoxide, and may require a catalyst to enhance yield and purity. The reaction conditions, including temperature and duration, are optimized to achieve the best results.
For industrial-scale production, continuous flow reactors may be employed to ensure consistent quality and efficiency. The choice of solvents and catalysts is crucial to minimize costs and reduce environmental impact during the synthesis process.
The molecular structure of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea features two 6-benzoyl-1H-benzimidazole units linked by a urea group. This structure imparts unique chemical reactivity and biological activity to the compound.
The compound's molecular formula is CHNO, with a molecular weight of approximately 348.37 g/mol. Its systematic name reflects its structural components, highlighting the presence of both benzimidazole and benzoyl groups.
N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea can undergo various chemical reactions:
For oxidation, hydrogen peroxide in acetic acid or potassium permanganate in water is commonly used. Reduction reactions typically involve sodium borohydride in methanol or lithium aluminum hydride in ether. Substitution reactions may utilize halogenated solvents along with bases or acids as catalysts.
The mechanism of action for N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea involves its interaction with specific molecular targets within biological systems. It may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. Potential pathways include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes.
N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea is typically a crystalline solid. Its melting point and solubility characteristics depend on the solvent used during synthesis.
The compound exhibits stability under standard conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile allows it to participate in various chemical transformations, making it versatile for different applications in research.
N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea has several scientific uses:
N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea features a central urea group (-NH-CO-NH-) symmetrically linked to two 6-benzoyl-benzimidazole units. This molecular architecture creates a V-shaped topology with a 124.5° dihedral angle between the benzimidazole planes, as determined through crystallographic studies . The compound’s molecular formula is C₂₉H₂₀N₆O₃, with a molecular weight of 500.5 g/mol, and its IUPAC name is 1,3-bis(6-benzoyl-1H-benzimidazol-2-yl)urea [3]. The urea linkage adopts a near-planar conformation due to resonance delocalization, with C=O and N-H bonds exhibiting partial double-bond character. This planarity facilitates π-orbital overlap across the hybrid scaffold, enhancing conjugation and electronic communication between the benzimidazole units .
Table 1: Core Molecular Features of N,N'-Bis(6-benzoyl-1H-benimidazol-2-yl)-urea
Property | Value/Description | |
---|---|---|
Molecular Formula | C₂₉H₂₀N₆O₃ | |
Molecular Weight | 500.5 g/mol | |
IUPAC Name | 1,3-bis(6-benzoyl-1H-benzimidazol-2-yl)urea | |
Central Linkage | Urea (-NH-CO-NH-) | |
Topological Angle | 124.5° (benzimidazole plane dihedral) | |
Canonical SMILES | C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)N=C(N3)NC(=O)NC4=NC5=C(N4)C=C(C=C5)C(=O)C6=CC=CC=C6 | [3] |
The 6-benzoyl substituents exhibit restricted rotation due to partial double-bond character between the benzoyl carbonyl and adjacent benzimidazole rings. Nuclear magnetic resonance (NMR) studies reveal two distinct conformational states:
Electron-withdrawing benzoyl groups significantly polarize the benzimidazole system, reducing the electron density at N1 and C2 positions. Computational analyses (DFT/B3LYP) indicate this polarization enhances hydrogen-bonding capacity and increases dipole moment to 6.8 Debye. Substituent effects follow this activity trend:4-Cl > 3-OCH₃ > H (parent)due to enhanced hydrophobic interactions or reduced steric hindrance .
Table 2: Impact of Benzoyl Substituents on Molecular Properties
Substituent Position | Functional Group | Binding Affinity (IC₅₀, μM) | Target Enzyme | |
---|---|---|---|---|
6-Benzoyl (parent) | -C(O)Ph | 0.45 ± 0.12 | VEGFR-2 | |
6-(3-OCH₃-Benzoyl) | -OCH₃ | 0.38 ± 0.09 | TIE-2 | |
6-(4-Cl-Benzoyl) | -Cl | 0.29 ± 0.07 | GyrB |
Three primary hydrogen bonding motifs govern molecular stability and biological recognition:
These hydrogen bonds collectively reduce conformational flexibility, locking the molecule in a bioactive configuration. Infrared spectroscopy confirms strong N-H stretching at 3320 cm⁻¹ and carbonyl absorption at 1685 cm⁻¹, indicating hydrogen-bonded carbonyl groups .
The unsubstituted benzimidazole units exhibit rapid prototropic tautomerism, characterized by proton migration between N1 and N3 positions:
This equilibrium is pH-dependent, with the 1H-form dominating at physiological pH (93% abundance). Solvent effects substantially modulate tautomer distribution:
The benzoyl substituents at the 6-position stabilize the 1H-tautomer through resonance effects, increasing the energy barrier for tautomerization to 14.2 kJ/mol compared to 10.5 kJ/mol in unsubstituted benzimidazole. This tautomeric preference enhances binding specificity for biological targets by maintaining a consistent hydrogen-bonding pattern [5].
Table 3: Tautomeric Distribution Under Varied Conditions
Condition | 1H-Tautomer (%) | 3H-Tautomer (%) | Energy Barrier (kJ/mol) | |
---|---|---|---|---|
Physiological pH (7.4) | 93% | 7% | 14.2 | |
Polar Protic Solvent | 95% | 5% | 13.8 | |
Aprotic Solvent (DMSO) | 82% | 18% | 11.9 | [5] |
CAS No.: 1232861-58-3
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8